N-Desmethyl Clomipramine-d3 Hydrochloride

Übersicht

Beschreibung

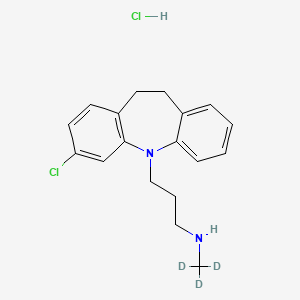

Desmethylclomipramine D3 hydrochloride is a deuterium-labeled derivative of desmethylclomipramine, which is a primary active metabolite of clomipramine. Clomipramine is a tricyclic antidepressant used primarily in the treatment of obsessive-compulsive disorder and other related conditions. The deuterium labeling in desmethylclomipramine D3 hydrochloride is used to enhance the compound’s stability and traceability in various scientific applications .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von Desmethylclomipramine-D3-Hydrochlorid umfasst die Demethylierung von Clomipramine, gefolgt von der Einführung von Deuterium. Das Verfahren beinhaltet typischerweise:

Demethylierung: Clomipramine wird mit Reagenzien wie Lithiumaluminiumhydrid (LiAlH4) oder Bortribromid (BBr3) demethyliert.

Deuteriummarkierung: Das resultierende Desmethylclomipramine wird dann mit deuterierten Reagenzien wie Deuteriumoxid (D2O) oder deuterierten Säuren deuteriumsubstituiert.

Industrielle Produktionsverfahren: Die industrielle Produktion von Desmethylclomipramine-D3-Hydrochlorid folgt ähnlichen Synthesewegen, jedoch im größeren Maßstab. Das Verfahren beinhaltet:

Batch-Verarbeitung: Große Reaktoren werden verwendet, um die Demethylierungs- und Deuteriumsubstitutionsreaktionen durchzuführen.

Analyse Chemischer Reaktionen

Arten von Reaktionen: Desmethylclomipramine-D3-Hydrochlorid unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat (KMnO4) oder Wasserstoffperoxid (H2O2) oxidiert werden.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid (NaBH4) oder Lithiumaluminiumhydrid (LiAlH4) durchgeführt werden.

Substitution: Nucleophile Substitutionsreaktionen können mit Reagenzien wie Alkylhalogeniden oder Acylchloriden auftreten.

Häufige Reagenzien und Bedingungen:

Oxidation: Kaliumpermanganat unter sauren oder neutralen Bedingungen.

Reduktion: Natriumborhydrid in Methanol oder Ethanol.

Substitution: Alkylhalogenide in Gegenwart einer Base wie Natriumhydroxid (NaOH).

Hauptprodukte:

Oxidation: Bildung der entsprechenden Ketone oder Carbonsäuren.

Reduktion: Bildung von sekundären oder tertiären Aminen.

Substitution: Bildung von alkylierten oder acylierten Derivaten

Wissenschaftliche Forschungsanwendungen

Pharmacokinetics and Bioavailability Studies

N-Desmethyl Clomipramine-d3 Hydrochloride serves as an important internal standard in pharmacokinetic studies due to its stable isotopic labeling. It is utilized in gas chromatography and liquid chromatography to quantify the concentration of clomipramine and its metabolites in biological samples. For instance, studies have demonstrated that using deuterium-labeled standards can enhance the accuracy of measurements in human plasma and whole blood samples, achieving recovery rates exceeding 95% with low coefficients of variation .

Clinical Testing Applications

The compound is employed in clinical settings to assess drug metabolism and therapeutic monitoring. Research has indicated that N-desmethyl clomipramine plays a significant role in the therapeutic effects of clomipramine, particularly in treating depression and anxiety disorders. Its measurement can help clinicians tailor antidepressant therapy based on individual metabolic responses .

Neuropharmacological Research

This compound is also used in neuropharmacological studies to investigate the effects of clomipramine on neurotransmitter systems. For example, studies on animal models have explored how clomipramine influences serotonergic pathways, which are critical for mood regulation. In one study, the compound was used to assess changes in brain metabolic profiles following different administration routes, providing insights into its pharmacodynamics .

Case Studies and Research Findings

Several notable studies have highlighted the applications of this compound:

- Metabolic Profile Analysis : A study investigated brain metabolic profiles after intranasal vs. intraperitoneal administration of clomipramine in rats, revealing significant differences that could inform treatment routes for depression .

- Proteomic Investigations : Another research effort utilized proteomic techniques to analyze changes in protein expression within the prefrontal cortex of rats treated with clomipramine, contributing to a better understanding of its molecular effects on depression .

- Drug-Induced Hepatic Phospholipidosis : Research identified potential biomarkers for drug-induced hepatic phospholipidosis using clomipramine as a model drug, which may lead to safer pharmaceutical development practices .

Wirkmechanismus

Desmethylclomipramine D3 hydrochloride exerts its effects primarily through the inhibition of norepinephrine reuptake. The compound binds to norepinephrine transporters, preventing the reuptake of norepinephrine into presynaptic neurons. This leads to an increase in the concentration of norepinephrine in the synaptic cleft, enhancing neurotransmission. Additionally, desmethylclomipramine may also affect serotonin reuptake to a lesser extent .

Vergleich Mit ähnlichen Verbindungen

Desmethylclomipramine: The non-deuterated form of desmethylclomipramine D3 hydrochloride.

Clomipramine: The parent compound from which desmethylclomipramine is derived.

Nortriptyline: Another tricyclic antidepressant with similar pharmacological properties.

Uniqueness: Desmethylclomipramine D3 hydrochloride is unique due to its deuterium labeling, which provides enhanced stability and traceability in scientific research. This makes it particularly valuable in studies requiring precise quantification and tracking of the compound .

Biologische Aktivität

N-Desmethyl Clomipramine-d3 Hydrochloride (CAS Number: 1189971-04-7) is a deuterium-labeled metabolite of clomipramine, an antidepressant primarily used to treat obsessive-compulsive disorder and depression. The biological activity of this compound is significant in pharmacological research, particularly in understanding the mechanisms of action and therapeutic effects of antidepressants.

| Property | Value |

|---|---|

| Molecular Formula | CHDClN |

| Molecular Weight | 340.305 g/mol |

| IUPAC Name | 3-(2-chloro-5,6-dihydrobenzo[b]benzazepin-11-yl)-N-(trideuteriomethyl)propan-1-amine; hydrochloride |

| Storage Condition | 2-8°C |

N-Desmethyl Clomipramine acts primarily as a serotonin reuptake inhibitor (SRI), similar to its parent compound clomipramine. This mechanism enhances serotonergic neurotransmission, which is crucial for mood regulation and anxiety reduction. Additionally, it exhibits activity on various neurotransmitter receptors, including:

- 5-HT Receptors : Involved in mood and anxiety regulation.

- Adrenergic Receptors : Contributes to its antidepressant effects.

- Dopaminergic Receptors : May influence motivation and reward pathways.

Antidepressant Effects

Research indicates that N-Desmethyl Clomipramine has comparable efficacy to clomipramine in alleviating depressive symptoms. Its role as a metabolite allows for better understanding of the pharmacokinetics and dynamics of clomipramine treatment. Studies have shown that patients with higher concentrations of N-desmethyl clomipramine in their system often report improved therapeutic outcomes .

Neuropharmacological Studies

In vitro studies have demonstrated that N-Desmethyl Clomipramine can modulate several signaling pathways involved in neuronal health:

- MAPK/ERK Pathway : Influences cell survival and proliferation.

- PI3K/Akt/mTOR Pathway : Plays a role in neuroprotection and synaptic plasticity.

These pathways are crucial for understanding how antidepressants exert their effects at the cellular level, particularly in neuronal signaling and plasticity .

Case Studies and Clinical Findings

Recent studies have examined the presence of N-desmethyl clomipramine in biological samples from patients undergoing treatment with clomipramine. For instance:

-

Hair Analysis Study :

- A study utilized liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify psychopharmaceuticals, including N-desmethyl clomipramine, in hair samples from psychiatric patients. This method provided insights into long-term drug exposure and metabolite profiling, indicating a correlation between metabolite levels and treatment adherence .

-

Therapeutic Drug Monitoring (TDM) :

- TDM studies have integrated findings on the pharmacokinetics of N-desmethyl clomipramine, suggesting that monitoring its levels can optimize therapeutic outcomes in patients treated with clomipramine. A table summarizing these findings illustrates the relationship between drug concentration, therapeutic effects, and side effects .

Eigenschaften

IUPAC Name |

3-(2-chloro-5,6-dihydrobenzo[b][1]benzazepin-11-yl)-N-(trideuteriomethyl)propan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21ClN2.ClH/c1-20-11-4-12-21-17-6-3-2-5-14(17)7-8-15-9-10-16(19)13-18(15)21;/h2-3,5-6,9-10,13,20H,4,7-8,11-12H2,1H3;1H/i1D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMDDAZOLOSKTKZ-NIIDSAIPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCCN1C2=CC=CC=C2CCC3=C1C=C(C=C3)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])NCCCN1C2=CC=CC=C2CCC3=C1C=C(C=C3)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189971-04-7 | |

| Record name | 1189971-04-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.